2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride
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Overview
Description
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a synthetic carbohydrate derivative. This compound is notable for its structural complexity and its utility in various biochemical and medicinal research applications. It is often used as a glycosyl donor in the synthesis of glycosides and other carbohydrate-based molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar molecule are protected using acetyl groups. This is usually achieved by reacting the sugar with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The 2-hydroxyl group is then substituted with a phthalimido group. This can be done by reacting the protected sugar with phthalimide in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of Glycosyl Fluoride: Finally, the glycosyl fluoride is formed by treating the intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes several types of chemical reactions:
Substitution Reactions: The fluoride group can be substituted with various nucleophiles to form different glycosides.
Hydrolysis: The acetyl and phthalimido protecting groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a catalyst like silver triflate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).
Oxidation: Oxidizing agents like sodium periodate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Glycosides: Formed by substitution reactions.
Free Sugar: Obtained by hydrolysis of protecting groups.
Scientific Research Applications
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is used extensively in scientific research:
Chemistry: As a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of glycosylation processes and enzyme mechanisms.
Medicine: For the development of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and biochemicals.
Mechanism of Action
The compound acts primarily as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, forming a glycosidic bond. This process is often catalyzed by enzymes or chemical catalysts, facilitating the transfer of the glycosyl moiety to the acceptor molecule. The phthalimido group serves as a protecting group, ensuring that the glycosylation occurs at the desired position.
Comparison with Similar Compounds
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is unique due to its specific protecting groups and the presence of a fluoride leaving group. Similar compounds include:
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride: Similar structure but with a glucose backbone.
Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-glucopyranoside: Contains a thioglycoside linkage instead of a fluoride.
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-beta-D-galactopyranosyl fluoride: The beta anomer of the compound.
These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBOYANNCZRHU-SFFUCWETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-56-2 |
Source
|
Record name | 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-a-D-galactopyranosyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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